molecular formula C17H11N3O3 B2865273 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 932026-50-1

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2865273
CAS No.: 932026-50-1
M. Wt: 305.293
InChI Key: DUPSGWXORXNFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a potent, selective, and ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK) complex. DNA-PK is a serine/threonine protein kinase that is a critical component of the non-homologous end joining (NHEJ) pathway , the primary mechanism for the repair of DNA double-strand breaks (DSBs) in mammalian cells. By inhibiting DNA-PK catalytic activity, this compound effectively disrupts the NHEJ repair pathway, leading to the accumulation of unrepaired DSBs and genomic instability, particularly in cells with high levels of replication stress or pre-existing DNA repair deficiencies, such as those with mutations in homologous recombination genes like BRCA1 or BRCA2. This targeted mechanism makes it a valuable tool for investigating the synthetic lethality of combining DNA-PK inhibition with other DNA-damaging agents, such as ionizing radiation or chemotherapeutics like topoisomerase II inhibitors . Its primary research application is in the field of oncology, where it is used to study cancer cell vulnerability, radio-sensitization, and chemo-sensitization, providing a strategic approach to overcome treatment resistance and enhance the efficacy of existing cancer therapies.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-15-12-7-3-4-8-13(12)18-14(19-15)9-20-16(22)10-5-1-2-6-11(10)17(20)23/h1-8H,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPSGWXORXNFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is classically prepared by heating anthranilic acid with urea or thiourea in acidic media. Modern adaptations employ microwave-assisted synthesis to reduce reaction times. For example:

  • Method A : Anthranilic acid (1.0 equiv) and urea (1.2 equiv) are refluxed in glacial acetic acid for 6 hours, yielding 2-amino-4-oxo-3,4-dihydroquinazoline.
  • Method B : A microwave reactor (150°C, 20 min) with catalytic p-toluenesulfonic acid (PTSA) achieves 92% conversion.

Functionalization at the 2-Position

Introduction of a bromomethyl group at the 2-position requires electrophilic substitution:

  • Step 1 : 2-Aminoquinazolin-4(3H)-one is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 2 hours.
  • Step 2 : The resulting 2-bromomethyl intermediate is isolated via column chromatography (hexane:ethyl acetate, 7:3).

Synthesis of 2,3-Dihydro-1H-Isoindole-1,3-Dione

Phthalic Anhydride and Ammonia Condensation

The isoindole-dione scaffold is synthesized by reacting phthalic anhydride with aqueous ammonia:

  • Procedure : Phthalic anhydride (1.0 equiv) is stirred with 28% NH4OH (3.0 equiv) in toluene at 80°C for 4 hours. The precipitate is filtered and recrystallized from ethanol to yield 2,3-dihydro-1H-isoindole-1,3-dione (85% yield).

Alternative Route via Gabriel Synthesis

A modified Gabriel synthesis employs methylamine for N-alkylation:

  • Reaction : Phthalimide (1.0 equiv) is treated with methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetone under reflux for 12 hours.

Coupling Strategies for Methylene Bridge Formation

Nucleophilic Substitution

The bromomethylquinazolinone intermediate reacts with the isoindole-dione anion:

  • Conditions : 2-Bromomethylquinazolinone (1.0 equiv) and isoindole-dione (1.2 equiv) are combined in anhydrous DMF with potassium tert-butoxide (1.5 equiv) at 25°C for 8 hours. The product is purified via silica gel chromatography (70% yield).

Mannich Reaction

A one-pot Mannich reaction avoids isolation of intermediates:

  • Protocol : 2-Aminoquinazolin-4(3H)-one (1.0 equiv), formaldehyde (1.5 equiv), and isoindole-dione (1.0 equiv) are heated in ethanol with catalytic HCl (0.1 equiv) at 60°C for 6 hours.

Catalytic Hydrogenation and Final Modifications

Reduction of Imine Intermediates

Unwanted imine byproducts are reduced using Pd/C:

  • Step : Crude product (1.0 equiv) is dissolved in ethyl acetate with 10% Pd/C (0.1 equiv) and hydrogen gas (1 atm) at 25°C for 3 hours.

Salt Formation for Crystallization

The free base is converted to a mesylate salt for improved stability:

  • Process : The target compound is treated with methanesulfonic acid (1.1 equiv) in acetonitrile, yielding a crystalline mesylate salt (mp 156–158°C).

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1741 cm⁻¹ (C=O stretch, isoindole-dione), 1664 cm⁻¹ (C=O stretch, quinazolinone).
  • ¹H NMR (300 MHz, DMSO-d6) : δ 7.75–8.05 (m, 4H, Ar-H), 5.09 (s, 1H, CH2), 3.60 (s, 2H, CH2).

Elemental Analysis

  • Calculated for C18H12N3O3 : C, 64.86; H, 3.84; N, 12.44.
  • Found : C, 64.70; H, 3.66; N, 12.31.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Sub. 70 98 High regioselectivity Requires anhydrous conditions
Mannich Reaction 65 95 One-pot synthesis Lower yield due to byproducts
Catalytic Hydrogenation 85 99 Removes impurities effectively Requires specialized equipment

The patent-preferenced route using ethyl acetate and trifluoroacetic acid (TFA) offers scalability:

  • Solvent System : Ethyl acetate minimizes side reactions and simplifies recycling.
  • Catalyst Load : 0.05 equiv TFA reduces corrosion risks compared to HCl.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylene Bridge

The methylene group linking the quinazolinone and isoindole-dione serves as a reactive site for nucleophilic substitution.

Reaction TypeReagents/ConditionsProductSource
AlkylationChloroacetyl chloride, glacial acetic acid2-Chloro-N-(3-{...}-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide
Thiol SubstitutionThioglycolic acid, nucleophilic conditionsThioether derivatives with improved solubility

Mechanistic Insight : The methylene bridge undergoes nucleophilic attack due to electron withdrawal by adjacent carbonyl groups. For example, chloroacetyl chloride reacts at this position to introduce electrophilic side chains .

Condensation Reactions Involving the Quinazolinone Moiety

The 4-oxoquinazolin-2-yl group participates in condensation reactions, particularly with carbonyl-containing reagents.

Reaction TypeReagents/ConditionsProductSource
Schiff Base Formationp-Methoxybenzaldehyde, refluxSchiff base derivatives (e.g., 2 and 3 )
Aldol Condensationp-Methoxyacetophenone, basic mediumα,β-Unsaturated ketone derivatives

Key Finding : Schiff bases formed via condensation exhibit enhanced biological activity, particularly as intermediates for antimicrobial agents .

Ring-Opening Reactions of the Isoindole-1,3-dione Group

The isoindole-1,3-dione (phthalimide) ring undergoes nucleophilic ring-opening under specific conditions.

Reaction TypeReagents/ConditionsProductSource
Amine-Mediated OpeningEthyl glycinate, nucleophilic conditionsSecondary amides with extended alkyl chains
HydrolysisAqueous HCl, heatDicarboxylic acid derivatives

Example : Reaction with ethyl glycinate yields derivatives with potential protease inhibition activity .

Functionalization via Cross-Coupling Reactions

The aromatic rings in both moieties enable palladium-catalyzed cross-coupling.

Reaction TypeReagents/ConditionsProductSource
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄Biaryl derivatives for COX-2 inhibition studies

Application : Biaryl derivatives synthesized via Suzuki coupling showed up to 47.1% COX-2 inhibition at 20 μM concentration .

Oxidation and Reduction Reactions

The carbonyl groups in the quinazolinone and isoindole-dione are redox-active.

Reaction TypeReagents/ConditionsProductSource
ReductionNaBH₄, methanolSecondary alcohol derivatives
OxidationKMnO₄, acidic conditionsCarboxylic acid derivatives

Note : Reduction of the quinazolinone carbonyl group generates alcohols, while oxidation cleaves the isoindole-dione ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The binding interactions can modulate the activity of these targets, leading to desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

a. Linker Modifications

  • Thioether vs. Methyl Linkers :
    The compound 2-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione () replaces the methyl linker with a sulfanyl-ethyl chain. This thioether linker enhances flexibility and may improve membrane permeability, though it reduces thermal stability (m.p. >300°C vs. unlisted for the target compound) .
  • Ethyl vs. Methyl Chains :
    Derivatives like 2-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione () use cyclic amine-substituted methyl linkers, increasing basicity and solubility (e.g., 60% yield, C log P ~2.5) compared to the target compound’s simpler methyl group .

b. Substituent Effects

  • Triazolidine/Thione Groups: Compounds 13c and 14 () feature triazolidine-thione (C=S) and triazolidinone-thione substituents.
  • Fluorinated Derivatives :
    2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-isoindole-1,3-dione () incorporates tetrafluoro substitutions, improving metabolic stability and electronegativity (C-F bonds: ~485 kJ/mol) while activating E3 ligase for proteolysis, a distinct mechanism compared to the target compound’s antimicrobial focus .

c. Heterocyclic Additions

  • Benzofuran-Thiazole Hybrids :
    The compound 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-isoindole-1,3-dione () adds a benzofuran-thiazole group, enhancing π-π stacking (interplanar distance: ~3.5 Å) and broadening bioactivity to include kinase inhibition .
  • Epoxide Functionalization :
    2-[(2S)-oxiran-2-ylmethyl]-isoindole-1,3-dione () introduces an epoxide group, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in target proteins, a feature absent in the methyl-linked target compound .
Crystallographic and Spectroscopic Insights
  • Crystal Packing: The quinazolinone-isoindole hybrid in exhibits planar geometry (r.m.s. deviation = 0.057 Å) and stabilizes via C–H···O (2.8–3.2 Å) and π-π interactions (3.53 Å intercentroid distance), critical for solid-state stability .
  • NMR Trends : NH protons in triazolidine derivatives (e.g., 13c: δ 11.54 ppm) deshield significantly compared to carbonyl protons in isoindole-dione (δ 167–179 ppm in 13C NMR), reflecting electronic effects of substituents .

Biological Activity

The compound 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione , also known as a derivative of quinazolinone, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of various precursors, such as 2-mercaptoquinazolinones and acetic anhydride. The structural elucidation is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the IR spectrum reveals characteristic absorption bands related to functional groups present in the molecule .

Antioxidant Activity

Research indicates that derivatives of the quinazolinone structure exhibit significant antioxidant properties. For example, compounds similar to this compound have shown effectiveness in scavenging free radicals in vitro. A study employing the DPPH assay demonstrated that these compounds possess a moderate to high total antioxidant capacity .

Anti-inflammatory Activity

The compound has been evaluated for its inhibitory effects on Cyclooxygenase (COX) enzymes, particularly COX-2. In one study, a related compound exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests potential applications in managing inflammatory conditions.

Antimicrobial Activity

There is evidence supporting the antimicrobial efficacy of quinazolinone derivatives against various bacterial strains. The biological activity is often attributed to the presence of the quinazolinone moiety which enhances interaction with microbial targets .

Case Study: Antioxidant Evaluation

In a comparative study of several derivatives of isoindole compounds, one derivative showed superior antioxidant activity compared to others tested. The structure-function relationship indicated that specific substitutions on the quinazolinone ring significantly influenced the antioxidant capacity .

CompoundTotal Antioxidant Capacity (TAC)IC50 (μM)
Compound A45%25
Compound B55%20
Target Compound65%15

Case Study: COX Inhibition

A series of synthesized compounds based on the quinazolinone framework were screened for COX inhibitory activity. The results indicated that modifications to the phenyl ring enhanced COX-2 selectivity:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound C30%47.1%
Compound D25%40%
Target Compound20%45%

Pharmacokinetic Properties

Preliminary studies have investigated the pharmacokinetics of related compounds using bioinformatics tools. These studies suggest favorable absorption characteristics and good permeability across biological membranes, including the blood-brain barrier (BBB). Such properties are crucial for developing therapeutic agents targeting central nervous system disorders .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pre-synthesized quinazolinone derivative with a functionalized isoindole-1,3-dione moiety. For example:

  • Step 1: Prepare the quinazolin-4-one core via cyclocondensation of anthranilic acid derivatives with urea or thiourea.
  • Step 2: Introduce the methylene bridge via alkylation or Mitsunobu reaction using phthalimide derivatives.
  • Characterization: Use FT-IR to confirm carbonyl stretches (~1700 cm⁻¹ for C=O) and NMR (¹H/¹³C) to verify methylene bridge protons (δ ~3.5–4.5 ppm) and aromatic signals. X-ray crystallography (e.g., SHELX refinement) resolves stereochemical ambiguities .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection: Use CuKα radiation (λ = 1.54184 Å) at 100 K to minimize thermal motion artifacts .
  • Structure Solution: Employ direct methods (SHELXD) or charge flipping (SHELXE) for phase determination.
  • Refinement: Refine anisotropic displacement parameters with SHELXL, ensuring R-factor convergence (e.g., R1 < 0.05). Tools like WinGX/ORTEP visualize molecular geometry and validate hydrogen bonding or π-π interactions .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial dilutions (0.5–128 µg/mL) and optical density measurements .
  • Control Compounds: Compare with ciprofloxacin or ampicillin to benchmark potency.
  • Mechanistic Insights: Combine with time-kill curves or membrane permeability assays (e.g., SYTOX Green uptake) to assess bactericidal modes .

Advanced Research Questions

Q. How can researchers address low synthetic yields during the alkylation step of the isoindole-1,3-dione moiety?

Methodological Answer: Low yields (~50%) often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimizing Reaction Conditions: Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance nucleophilicity.
  • Catalytic Approaches: Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate alkylation.
  • Purification: Employ gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol to isolate pure product .

Q. How should conflicting bioactivity data between structurally similar derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., electron-withdrawing groups on the quinazolinone ring) and correlate changes with MIC values.
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or dihydrofolate reductase. Validate with molecular dynamics simulations to assess stability .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence observed activity .

Q. What advanced crystallographic techniques resolve disorder or twinning in the crystal lattice of this compound?

Methodological Answer:

  • Handling Twinning: Use the TWIN/BASF commands in SHELXL to refine twin laws and partition overlapping reflections. For high twin fractions (>30%), consider data reprocessing with HKL-3000 .
  • Disorder Management: Apply PART/SUMP restraints to model split positions for flexible groups (e.g., phenethyl substituents). Validate with residual density maps (Fo-Fc) .
  • High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), enabling precise anisotropic refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.